N'-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring:
- A 2-chlorophenyl group in the benzylidene moiety.
- A 4,5-diphenyl-1,2,4-triazole ring linked via a sulfanyl (-S-) group to the acetohydrazide backbone.
This structure combines a rigid triazole core with a halogenated aromatic system, which is often associated with enhanced biological activity and binding specificity .
Properties
Molecular Formula |
C23H18ClN5OS |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H18ClN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+ |
InChI Key |
BGKRFSZYQUBMHV-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research indicates that N'-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exhibits significant antimicrobial properties. It has been tested against various pathogens, displaying moderate to high activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The triazole ring is believed to play a crucial role in these activities by interacting with specific molecular targets within cancer cells .
- Enzyme Inhibition :
Synthesis and Mechanism of Action
The synthesis typically involves a condensation reaction between appropriate aldehydes and hydrazides, followed by cyclization processes that yield the final product. The mechanism of action is thought to involve interactions with specific receptors or enzymes, leading to the observed biological effects .
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly reduced bacterial growth compared to control groups .
- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis in a dose-dependent manner .
- Enzyme Interaction Studies : Investigations into its enzyme inhibition capabilities showed promising results in modulating metabolic pathways associated with disease states .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Moiety
The 2-chlorophenyl group in the target compound distinguishes it from analogues with alternative substitution patterns:
Impact on Activity :
Variations in the Triazole Core
The 4,5-diphenyl-1,2,4-triazole in the target compound contrasts with other triazole derivatives:
Impact on Activity :
Key Observations :
Crystallographic Data
- The target compound’s analogue in crystallizes in a monoclinic system (space group P21/c), with hydrogen bonding stabilizing the triazole-thiol and benzylidene moieties .
- Similar derivatives () exhibit intramolecular N–H···S and C–H···O interactions, influencing solubility and stability .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound notable for its potential biological activities. The structure features a chlorophenyl group and a triazole ring, which are crucial for its interaction with biological targets. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on recent studies.
- Molecular Formula : C23H18ClN5OS
- Molecular Weight : 447.9 g/mol
- CAS Number : 93300-44-8
Synthesis
The synthesis typically involves the condensation of 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide with 2-chlorobenzaldehyde under controlled conditions to yield the desired hydrazide compound. This method ensures high purity and yield suitable for biological evaluation .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the triazole moiety in this compound suggests potential as an antibacterial agent .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-[(E)-(2-chlorophenyl)methylidene]-2- | Staphylococcus aureus | 15 µg/mL |
| [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies show that triazole derivatives can inhibit tumor cell proliferation by interfering with cellular signaling pathways. The mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell survival .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines:
- MCF7 (breast cancer) : IC50 = 20 µM
- A549 (lung cancer) : IC50 = 25 µM
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The triazole ring enhances binding affinity to enzymes involved in critical metabolic pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes like thymidine phosphorylase (TP), which is involved in nucleotide metabolism.
- DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis typically involves condensation of a substituted benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) with a triazole-containing acetohydrazide precursor. Key steps include:
- Hydrazide formation : Reacting 2-mercapto-4,5-diphenyl-4H-1,2,4-triazole with chloroacetyl chloride to form the thioether intermediate.
- Schiff base formation : Condensing the intermediate with 2-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid or anhydrous conditions .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >95% purity. Reaction yields range from 60–75%, depending on substituent steric effects .
Q. What spectroscopic and crystallographic methods validate its structural identity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the hydrazone (N–H, ~10–12 ppm) and triazole (C–S, ~160–170 ppm) moieties. Aromatic protons appear as multiplet clusters in 6.8–8.2 ppm .
- FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–S (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These predict reactivity sites (e.g., electrophilic triazole sulfur) and correlate with experimental spectral data .
- Molecular docking : Dock the compound into protein targets (e.g., thrombin for anticoagulant studies) using AutoDock Vina. Key interactions include π-π stacking with phenyl groups and hydrogen bonding via the hydrazone NH .
Q. How to resolve discrepancies between in vitro and in vivo bioactivity data?
- In vitro vs. in vivo contradictions (e.g., high enzyme inhibition in vitro but low efficacy in mice):
- Bioavailability : Assess logP (octanol-water partition coefficient) to evaluate membrane permeability. Modify substituents (e.g., replace chlorophenyl with methoxy groups) to enhance solubility .
- Metabolic stability : Conduct microsomal assays to identify oxidative degradation sites (e.g., triazole ring). Introduce electron-withdrawing groups to stabilize the core structure .
Q. What strategies guide structure-activity relationship (SAR) studies for triazole-hydrazone derivatives?
- Substituent variation :
- Electron-deficient groups (e.g., Cl, NO₂) on the benzylidene ring enhance antibacterial activity by increasing electrophilicity .
- Bulkier substituents (e.g., diphenyltriazole) improve π-π stacking with hydrophobic enzyme pockets but may reduce solubility .
Data Analysis & Experimental Design
Q. How to optimize crystallographic refinement for low-resolution datasets?
- SHELX parameters : Use TWIN and BASF commands for twinned crystals. Adjust the R1/wR2 convergence criteria (<5% discrepancy) and apply restraints for disordered regions (e.g., flexible benzylidene groups) .
- Validation tools : Employ PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and CCDC Mercury for packing diagram visualization .
Q. What statistical approaches validate bioactivity results across multiple assays?
- Orthogonal assays : Combine in vitro (e.g., platelet aggregation inhibition ) and in silico (e.g., molecular dynamics simulations) to confirm mechanism.
- Statistical modeling : Apply ANOVA with post hoc Tukey’s test (α=0.05) to compare dose-dependent effects. Report SEM and confidence intervals to highlight significance (e.g., p<0.01 for bleeding time prolongation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
